L-Lysine hydrochloride
Overview
Description
L-Lysine hydrochloride is the hydrochloride salt form of L-lysine, an essential amino acid. It is a vital building block for protein synthesis in the human body and plays a crucial role in various physiological processes. This compound is commonly used as a dietary supplement and in the pharmaceutical industry due to its high solubility and stability .
Mechanism of Action
Target of Action
L-Lysine hydrochloride primarily targets proteins in the human body. As an essential amino acid, L-lysine is a fundamental building block of proteins . It plays a crucial role in various biological processes, including calcium absorption, muscle protein synthesis, and the production of hormones, enzymes, and antibodies .
Mode of Action
L-Lysine interacts with its targets by incorporating itself into protein structures during protein synthesis . It also competes with L-arginine, another amino acid, in various biochemical processes. For instance, in the context of herpes simplex virus replication, a high ratio of L-lysine to L-arginine in the tissue culture media can inhibit viral replication and cytopathogenicity .
Biochemical Analysis
Biochemical Properties
L-Lysine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. It contains an α-amino group, an α-carboxylic acid group, and a side chain lysyl, classifying it as a basic, charged, aliphatic amino acid . It is involved in the diaminopimelate and α-aminoadipate pathways, which employ distinct enzymes and substrates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ε-amino group often participates in hydrogen bonding and as a general base in catalysis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In organisms that synthesize lysine, two main biosynthetic pathways exist, the diaminopimelate and α-aminoadipate pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using Corynebacterium glutamicum, a bacterium that produces L-lysine. The fermentation broth is then acidified to precipitate L-lysine, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The primary carbon sources for fermentation are sucrose from molasses and glucose from starch hydrolysates. The fermentation process is optimized to maximize yield, and the product is purified through ion exchange chromatography, precipitation at the isoelectric point, or extraction with organic solvents .
Chemical Reactions Analysis
Types of Reactions: L-Lysine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form allysine, which is involved in the crosslinking of collagen fibers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: L-lysine can participate in nucleophilic substitution reactions, such as acylation with anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Substitution: Reagents like acetic anhydride and citraconic anhydride are used for acylation reactions.
Major Products:
Oxidation: Allysine, which plays a role in collagen crosslinking.
Substitution: Acylated lysine derivatives, which can be used in various biochemical applications.
Scientific Research Applications
L-Lysine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Arginine: Another essential amino acid involved in protein synthesis and nitric oxide production.
L-Histidine: An essential amino acid important for the production of histamine and the maintenance of myelin sheaths.
L-Ornithine: A non-essential amino acid involved in the urea cycle and the detoxification of ammonia.
Uniqueness of L-Lysine Hydrochloride: this compound is unique due to its high solubility and stability, making it suitable for various pharmaceutical and dietary applications. Its role in collagen formation and calcium absorption also sets it apart from other amino acids, highlighting its importance in bone health and tissue repair .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-78-7, 28826-16-6, 56-87-1 (Parent) | |
Record name | L-Lysine, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(L-lysine) hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
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DSSTOX Substance ID |
DTXSID9029198 | |
Record name | L-(+)-Lysine monohydrochloride | |
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Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Lysine monohydrochloride | |
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CAS No. |
10098-89-2, 657-27-2, 657-26-1 | |
Record name | L-Lysine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lysine monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lysine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lysine hydrochloride | |
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Record name | L-(+)-Lysine monohydrochloride | |
Source | EPA DSSTox | |
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Record name | Lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |
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Record name | LYSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |
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Record name | L-Lysine hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: this compound demonstrates superior hygroscopicity and moisturizing performance compared to glycerin, hyaluronic acid, and even its starting material, L-lysine. Under 43% relative humidity, its maximum hygroscopicity reaches 43.7%, with a moisturizing rate of 100.7%. These figures increase to 85.1% and 103.8%, respectively, at 81% relative humidity. []
A: Yes, L-lysine hydrochloride exhibits hygroscopic properties. []
- A: Research indicates that partially replacing sodium chloride with a mixture of potassium chloride, this compound, and L-glutamic acid can effectively reduce sodium content in food products like tomato soup without significantly compromising sensory attributes like saltiness. []
A: Yes, studies demonstrate that adding this compound effectively eliminates the rancid odor in rice that develops from prolonged storage at high temperatures. []
A: The ε-amino residue of L-lysine reacts with volatile carbonyl compounds, such as n-propanal and n-hexanal, which are responsible for the rancid odor. This reaction effectively neutralizes these compounds, thus reducing the rancid odor. []
- A: Studies using radiolabeled lysine show that both free and protein-bound lysine are efficiently utilized by growing chicks, with protein-bound lysine demonstrating slightly better utilization. []
A: Research shows that L-lysine sulfate, due to its retained bacterial cell mass, may be a superior source of supplemental lysine for broiler chickens compared to this compound. Supplementation with L-lysine sulfate resulted in improved live weight, feed conversion ratio, breast meat yield, meat protein content, protein accretion, nutrient metabolizability, nitrogen retention, protein utilization efficiency, and live weight gain to lysine intake ratio compared to this compound. []
- A: Research suggests potential antidiabetic effects of L-lysine. In a study with type 2 diabetes patients, oral this compound supplementation alongside existing antidiabetic medication resulted in enhanced insulin receptor tyrosine kinase activity in monocytes and a decrease in blood sugar levels. []
A: this compound is incorporated into pharmaceutical compositions alongside calcium gluconate and zinc gluconate to enhance the absorption of these minerals. The purity of this compound, particularly its valine content, is crucial for the quality of these preparations. []
A: Animal studies show that pre-treatment with this compound can attenuate the ambulation-increasing effect of methamphetamine in a dose-dependent manner. This attenuation is linked to changes in urinary pH levels, affecting the drug's excretion rate. Conversely, acidic amino acid salts, like monosodium glutamate, were found to augment the effects of methamphetamine. []
- A: Yes, a validated high-performance liquid chromatography (HPLC) method enables the simultaneous estimation of this compound and L-carnitine-L-tartrate in pharmaceutical dosage forms. This method employs a C18 column with an isocratic mobile phase and UV detection, achieving good accuracy and precision. [, ]
- A: The solubility of this compound increases with temperature and varies depending on the solvent used. The order of solubility from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol. []
- A: Research indicates that this compound interacts with nanocrystalline carbonate-substituted hydroxyapatite (n-cHAp) differently compared to L-arginine hydrochloride. this compound undergoes conformational changes depending on the pH of the medium, forming L-lysine structures at higher pH levels. This interaction occurs through the bonding of the L-lysine side chain with n-cHAp hydroxyl groups, creating an anionic form of L-lysine at pH ≤ 5. These findings are relevant for developing biomimetic composites for dental applications. [, ]
- A: A 13-week oral toxicity study in rats established a NOAEL of 5.0% this compound in the diet for both male and female rats. This equates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no significant toxicological or behavioral effects at this dosage. []
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